molecular formula C14H15ClN2 B1487612 [(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine CAS No. 1179268-16-6

[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine

Cat. No. B1487612
M. Wt: 246.73 g/mol
InChI Key: CONJPXUNPIRBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chlorophenyl)(pyridin-2-yl)methylamine” is a chemical compound with the CAS Number: 1179268-16-6. It has a molecular weight of 246.74 . The IUPAC name for this compound is N-[(4-chlorophenyl)(2-pyridinyl)methyl]ethanamine .


Molecular Structure Analysis

The InChI code for “(4-Chlorophenyl)(pyridin-2-yl)methylamine” is 1S/C14H15ClN2/c1-2-16-14(13-5-3-4-10-17-13)11-6-8-12(15)9-7-11/h3-10,14,16H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Crystal Structure Analysis

The compound has been utilized in crystallography to understand its structural properties. Adeleke and Omondi (2022) elucidated the crystal structure of a chiral sec-amine derivative of the compound through various spectroscopic methods and X-ray diffraction, demonstrating its potential in the development of chiral materials and enantioselective reactions Adeleke & Omondi, 2022.

Synthetic Applications

The synthesis and conformational analysis of derivatives of the compound have been explored for their unique chemical behaviors. For instance, Korošec et al. (2006) developed a novel synthetic route for a related compound and explored its stereodynamics, which is critical for designing molecules with specific orientations for pharmaceutical applications Korošec et al., 2006.

Catalysis

Compounds containing the (4-chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine motif have been investigated for their roles in catalysis. Dyer et al. (2005) discussed the preparation and characterisation of palladium(II) complexes involving a similar phosphinoamine ligand for selective alkene hydrocarboxylation, showcasing its utility in catalytic processes Dyer, Fawcett & Hanton, 2005.

Electro-Optic Materials

The compound's derivatives have been used in the development of electro-optic materials due to their favorable electronic properties. Facchetti et al. (2003) synthesized pyrrole-based donor-acceptor chromophores, incorporating related pyridinyl moieties for nonlinear optical applications, highlighting the potential of such compounds in advanced material science Facchetti et al., 2003.

Antimicrobial and Anticancer Agents

The bioactive potential of compounds containing the (4-chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine structure has been explored in medicinal chemistry. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potent antimicrobial and anticancer activities, indicating the importance of such scaffolds in drug discovery Hafez, El-Gazzar & Al-Hussain, 2016.

Safety And Hazards

The safety data sheet for “(4-Chlorophenyl)(pyridin-2-yl)methylamine” indicates that it is toxic if swallowed . Therefore, it should be handled with care, avoiding ingestion and minimizing skin and eye contact .

properties

IUPAC Name

N-[(4-chlorophenyl)-pyridin-2-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-2-16-14(13-5-3-4-10-17-13)11-6-8-12(15)9-7-11/h3-10,14,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONJPXUNPIRBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine
Reactant of Route 2
Reactant of Route 2
[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine
Reactant of Route 3
[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine
Reactant of Route 4
Reactant of Route 4
[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine
Reactant of Route 5
[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.